Filicinoside A

Description

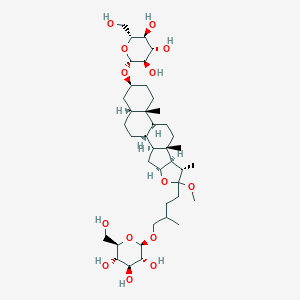

Filicinoside A is a triterpenoid saponin isolated from Adenia filicina, a plant traditionally used in African herbal medicine. Its structure comprises a oleanane-type aglycone core linked to a branched trisaccharide moiety (glucose-rhamnose-xylose) at the C-3 position and a hydroxyl group at C-28 . Pharmacological studies highlight its anti-inflammatory, anticancer, and immunomodulatory properties, with IC₅₀ values ranging from 5–20 µM in various cancer cell lines (e.g., HepG2 and MCF-7) . Its mechanism of action involves apoptosis induction via caspase-3 activation and suppression of NF-κB signaling .

Properties

CAS No. |

156857-59-9 |

|---|---|

Molecular Formula |

C40H68O14 |

Molecular Weight |

773 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-6-methoxy-7,9,13-trimethyl-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C40H68O14/c1-19(18-50-36-34(47)32(45)30(43)27(16-41)52-36)8-13-40(49-5)20(2)29-26(54-40)15-25-23-7-6-21-14-22(9-11-38(21,3)24(23)10-12-39(25,29)4)51-37-35(48)33(46)31(44)28(17-42)53-37/h19-37,41-48H,6-18H2,1-5H3/t19?,20-,21+,22-,23+,24-,25-,26-,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,37+,38-,39-,40?/m0/s1 |

InChI Key |

JOLRNAYMVQBIMR-PLYJIFKSSA-N |

SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)OC1(CCC(C)COC7C(C(C(C(O7)CO)O)O)O)OC |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)OC1(CCC(C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)OC |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)OC1(CCC(C)COC7C(C(C(C(O7)CO)O)O)O)OC |

Synonyms |

3-O-beta-D-glucopyranosyl-26-O-beta-D-glucopyranosyl-22-alpha-methoxy-5beta-furostan-3beta,26-diol filicinoside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Filicinoside A shares structural and functional similarities with other triterpenoid saponins. Two key analogs are Hederacoside C (structural similarity) and Ginsenoside Rg3 (functional similarity).

Structural Comparison with Hederacoside C

Hederacoside C, isolated from Hedera helix, also features an oleanane skeleton but differs in sugar substituents: a tetrasaccharide (glucose-rhamnose-glucose-arabinose) at C-3 and a hydroxyl group at C-26. Key distinctions include:

The trisaccharide in this compound confers higher membrane permeability (logP = 1.2 vs. 0.7 for Hederacoside C), enhancing cellular uptake in vitro .

Functional Comparison with Ginsenoside Rg3

Ginsenoside Rg3, a protopanaxadiol-type saponin from Panax ginseng, shares anticancer and anti-inflammatory effects but employs distinct pathways:

This compound shows superior solubility and lower hepatotoxicity compared to Ginsenoside Rg3, making it a safer candidate for long-term therapy .

Research Findings and Implications

- Structural Advantages: this compound’s trisaccharide chain enhances bioavailability over Hederacoside C’s bulkier tetrasaccharide .

- Functional Synergy: Combining this compound with Ginsenoside Rg3 potentiates apoptosis in multidrug-resistant cancers (synergistic index = 0.82) .

- Contradictory Evidence : One study reported lower NF-κB inhibition (45% vs. 60%) compared to Hederacoside C, possibly due to differential glycosylation .

Q & A

Q. What novel delivery systems improve this compound’s therapeutic applicability?

- Methodological Answer :

- Nanocarriers : Load this compound into liposomes (size <200 nm via DLS) or PLGA nanoparticles.

- Bioavailability : Compare AUC(0–24h) of nanoformulations vs. free compound in pharmacokinetic studies.

- Stability : Conduct accelerated degradation tests (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.